4-Chlorofuro[2,3-d]pyridazine

Catalog No.
S12229649
CAS No.
M.F
C6H3ClN2O
M. Wt
154.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorofuro[2,3-d]pyridazine

Product Name

4-Chlorofuro[2,3-d]pyridazine

IUPAC Name

4-chlorofuro[2,3-d]pyridazine

Molecular Formula

C6H3ClN2O

Molecular Weight

154.55 g/mol

InChI

InChI=1S/C6H3ClN2O/c7-6-4-1-2-10-5(4)3-8-9-6/h1-3H

InChI Key

RBVQTUWMTOKWBI-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=CN=NC(=C21)Cl

4-Chlorofuro[2,3-d]pyridazine is a heterocyclic compound characterized by a fused ring system that includes both furan and pyridazine rings, with a chlorine atom substituted at the 4 position of the pyridazine ring. This compound is notable for its unique structural features, which contribute to its distinct chemical properties and potential biological activities. The molecular formula of 4-chlorofuro[2,3-d]pyridazine is C6H4ClN2O, and it has been identified as a compound of interest in various fields of chemical research.

, including:

  • Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under suitable conditions. This property allows for the functionalization of the compound, leading to derivatives with varying chemical properties.
  • Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, enabling the formation of different derivatives based on the reagents used.
  • Cyclization Reactions: It can engage in cyclization reactions, which can lead to the formation of more complex heterocyclic systems. These reactions are significant for synthesizing novel compounds with potential applications in pharmaceuticals and materials science.

The biological activity of 4-chlorofuro[2,3-d]pyridazine has garnered interest due to its potential medicinal properties. Research indicates that compounds within this class may exhibit various pharmacological activities, including antimicrobial and anticancer effects. The presence of the chlorine atom enhances the reactivity of the compound, making it a promising candidate for further exploration in drug development. Studies on its derivatives have shown potential in targeting specific biological pathways, though comprehensive biological evaluations are still needed to fully understand its therapeutic potential.

The synthesis of 4-chlorofuro[2,3-d]pyridazine typically involves several methods:

  • Cyclization Reactions: One common synthetic route includes the reaction of 4-chloropyridazine with furan derivatives in the presence of a catalyst. This process often requires elevated temperatures and inert atmospheres to minimize side reactions.
  • Continuous Flow Processes: On an industrial scale, continuous flow techniques are employed to enhance yield and purity. These methods allow for precise control over reaction conditions, leading to consistent product quality.
  • Alternative Synthetic Routes: Other methods may involve multi-step synthesis starting from simpler precursors, which can include various functional groups that allow for further modifications after initial synthesis .

4-Chlorofuro[2,3-d]pyridazine is primarily explored for its applications in:

  • Pharmaceutical Development: Due to its potential biological activity, it serves as a building block for developing new drugs aimed at treating various diseases.
  • Material Science: Its unique structural properties may also find applications in creating novel materials with specific electronic or optical characteristics.
  • Chemical Research: The compound's ability to undergo various

Interaction studies involving 4-chlorofuro[2,3-d]pyridazine focus on its reactivity with different nucleophiles and electrophiles. These studies help elucidate the mechanisms by which this compound can be modified to enhance its biological activity or alter its chemical properties. Understanding these interactions is crucial for designing effective derivatives that may have improved efficacy or reduced toxicity in pharmacological applications.

Several compounds share structural similarities with 4-chlorofuro[2,3-d]pyridazine. Here are some notable examples:

Compound NameDescriptionUnique Features
4-ChloropyridazineLacks the furan ring; primarily used as an intermediate in organic synthesis.Less versatile than 4-chlorofuro[2,3-d]pyridazine due to fewer reactive sites.
Furo[2,3-d]pyridazineContains furan but lacks chlorine substitutions; exhibits different reactivity.Different biological activities compared to chlorinated derivatives.
Chlorofuro[2,3-d]pyrimidineContains a pyrimidine ring instead of pyridazine; shows distinct biological activities.Different structural framework leading to varied interactions.

The uniqueness of 4-chlorofuro[2,3-d]pyridazine lies in its specific substitution pattern and fused ring system, which confer distinct chemical reactivity and potential biological properties that are not present in similar compounds. This makes it an intriguing target for further research and application development in both medicinal chemistry and materials science .

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) offer a streamlined approach to constructing the furopyridazine scaffold. A notable example involves the one-pot, three-component synthesis of tetrasubstituted furo[2,3-d]pyridazin-4(5H)-ones (Figure 1). Hydrazonoyl chlorides react with isocyanoacetamides in the presence of triethylamine (TEA) to form 1,3-oxazol-2-hydrazones, which subsequently undergo a domino Diels-Alder/retro-Diels-Alder/lactamization sequence with dimethylacetylene dicarboxylate (DMAD) [4]. This method achieves an unprecedented level of complexity in a single step, with the furan and pyridazine rings forming concurrently.

Alternative MCRs employ 4-hydroxy-3-iodopyridine as a starting material, utilizing Sonogashira coupling with terminal alkynes followed by 5-endo-dig cyclization to generate furo[3,2-c]pyridine derivatives [2]. While this approach primarily targets non-chlorinated analogs, modifying the halogenation step post-cyclization could adapt it for 4-chlorofuro[2,3-d]pyridazine synthesis.

Chlorination Strategies for Pyridazine Systems

Chlorination is critical for introducing the 4-chloro substituent. A two-step protocol optimizes this process:

  • Chlorination of 6-Methyl-3(2H)-pyridazinone: Using triphosgene (BTC) as a chlorinating agent and tetramethylammonium chloride (TMAC) as a catalyst at 145°C for 5 hours yields 3-chloro-6-methylpyridazine in high purity [6].
  • Oxidative Functionalization: Subsequent oxidation of 3-chloro-6-methylpyridazine with hydrogen peroxide (H₂O₂) produces 6-chloropyridazine-3-carboxylic acid, a precursor for further derivatization [6].

Comparative analysis of chlorinating agents (Table 1) reveals triphosgene’s superiority over POCl₃ or PCl₅ in terms of efficiency and safety.

Table 1: Chlorination Agents for Pyridazine Systems

AgentCatalystTemperature (°C)Yield (%)
TriphosgeneTMAC14592
POCl₃None12078
PCl₅TEA10065

Ring-Closing Metathesis Approaches

While ring-closing metathesis (RCM) is a powerful tool for constructing heterocycles, its application to furopyridazines remains underexplored in the literature. Current methods favor alternative cyclization strategies:

  • Sonogashira Coupling/Cyclization: Terminal alkynes react with 4-hydroxy-3-iodopyridine under palladium catalysis, followed by spontaneous furan ring formation [2].
  • Domino Reactions: Hydrazonoyl chlorides and DMAD engage in a triple domino sequence to form the furopyridazine core [4].

These methods avoid the stringent conditions of RCM, suggesting that traditional metathesis may not yet be optimal for this scaffold.

Solvent-Free Synthesis Optimization

Solvent-free methodologies enhance sustainability and reduce purification steps. A notable example involves grinding 3,6-dihydrazinopyridazine with aromatic aldehydes and iodobenzene diacetate (IBD) at room temperature (Figure 2). This one-pot protocol yields sterically hindered bis-1,2,4-triazolo-[4,3-b:3',4'-f]pyridazines in 85–92% yield without chromatographic purification [5]. Adapting this approach to 4-chlorofuro[2,3-d]pyridazine synthesis could involve substituting aldehydes with chlorinated electrophiles.

Key advantages include:

  • Energy Efficiency: Reactions proceed at ambient temperature.
  • Scalability: No solvent removal required, simplifying large-scale production.
  • Waste Reduction: Eliminates toxic solvent disposal.

4-Chlorofuro[2,3-d]pyridazine exhibits exceptional reactivity toward nucleophilic aromatic substitution due to the combined electron-withdrawing effects of the fused furan ring and the pyridazine nitrogen atoms [1] [2]. The chlorine substituent at position 4 is particularly activated, making it the primary site for nucleophilic attack [3] [4].

The mechanistic pathway follows a classical addition-elimination sequence characteristic of electron-deficient heterocycles [5]. The pyridazine ring system, containing two adjacent nitrogen atoms, provides strong electron-withdrawing capability that stabilizes the intermediate Meisenheimer complex [2] [3]. This activation is further enhanced by the fused furan ring, which contributes additional electron deficiency to the aromatic system.

Research has demonstrated that 4-chlorofuro[2,3-d]pyridazine undergoes facile substitution with various nucleophiles, including primary amines, secondary amines, and alkoxides [1] [3]. The reaction typically proceeds under mild conditions, with polyethylene glycol-400 serving as an effective green solvent medium. Under these conditions, primary amines react to give yields of 85-95 percent, while secondary amines achieve 80-90 percent yields [1].

The regioselectivity of nucleophilic substitution is governed by the electronic distribution within the heterocyclic framework. Computational studies indicate that the carbon at position 4 bears significant positive charge density, making it the most electrophilic site in the molecule [2]. This electronic depletion results from the cumulative effect of the two pyridazine nitrogens and the oxygen atom in the furan ring.

Temperature effects on the substitution rate have been systematically studied, with optimal reaction temperatures ranging from 140-160°C in polyethylene glycol solvents [1]. Lower temperatures result in incomplete conversion, while higher temperatures may lead to decomposition of the substrate or products.

Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig)

The 4-chloro substituent in 4-chlorofuro[2,3-d]pyridazine serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions [6] [7] [8]. The electron-deficient nature of the heterocyclic system facilitates oxidative addition of the carbon-chlorine bond to palladium(0) complexes, enabling efficient Suzuki-Miyaura and Buchwald-Hartwig transformations.

Suzuki-Miyaura Cross-Coupling

Suzuki-Miyaura coupling reactions with 4-chlorofuro[2,3-d]pyridazine proceed effectively using standard palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) [7] [8]. Arylboronic acids and heteroarylboronic acids serve as suitable coupling partners, providing access to 4-arylfuro[2,3-d]pyridazine derivatives in good to excellent yields [8] [9].

The reaction typically employs potassium carbonate as base in dimethylformamide-water mixtures at 80°C [7] [9]. Under these conditions, arylboronic acids give yields of 75-85 percent, while heteroarylboronic acids achieve slightly lower yields of 70-80 percent due to potential coordination complications with the heteroaromatic systems.

Mechanistic studies reveal that the electron-withdrawing pyridazine system accelerates the oxidative addition step compared to simple aryl chlorides [6]. This enhanced reactivity allows the use of milder reaction conditions and shorter reaction times compared to electron-neutral substrates.

Buchwald-Hartwig Amination

Buchwald-Hartwig amination reactions provide efficient access to 4-aminofuro[2,3-d]pyridazine derivatives [10] [11]. The reaction proceeds through the standard palladium-catalyzed mechanism involving oxidative addition, amine coordination, and reductive elimination [10].

Optimal conditions employ palladium sources such as bis(dibenzylideneacetone)palladium(0) with appropriate phosphine ligands in toluene at 100°C [11]. Primary amines typically give yields of 70-85 percent, while secondary amines achieve superior yields of 75-90 percent due to their enhanced nucleophilicity [11].

The choice of ligand significantly influences reaction efficiency, with bulky, electron-rich phosphines providing optimal results [10]. The electron-deficient nature of the substrate facilitates both the oxidative addition and reductive elimination steps, contributing to the generally high yields observed.

Cycloaddition Chemistry with Dienophiles

4-Chlorofuro[2,3-d]pyridazine participates in inverse electron-demand Diels-Alder reactions, functioning as the electron-poor diene component [12] [13] [14]. The pyridazine ring system provides the necessary electron deficiency to engage electron-rich dienophiles in [4+2] cycloaddition processes.

The reaction mechanism involves the pyridazine ring acting as a 4π electron system that undergoes cycloaddition with suitable 2π electron dienophiles [12] [13]. The presence of the fused furan ring modifies the electronic properties and may influence the regioselectivity of cycloaddition reactions.

Suitable dienophiles include electron-rich alkenes and enamines, which react under thermal conditions typically requiring temperatures of 150-200°C in inert solvents [12] [14]. The cycloaddition products often undergo subsequent rearrangements or eliminations, depending on the specific dienophile employed and reaction conditions.

Studies with related pyridazine systems demonstrate that 1-pyrrolidino-1-cyclopentene undergoes cycloaddition at elevated temperatures, while the corresponding cyclohexene derivative shows reduced reactivity [13]. This trend reflects the electronic and steric requirements for successful inverse electron-demand cycloadditions.

The synthetic utility of these transformations lies in the construction of complex polycyclic systems from relatively simple precursors [12] [15]. The cycloaddition products can serve as intermediates for further elaboration through conventional organic transformations.

Functional Group Interconversion Pathways

The functional groups present in 4-chlorofuro[2,3-d]pyridazine can undergo various interconversion reactions, providing access to diversely substituted derivatives [16] [17]. These transformations are essential for structure-activity relationship studies and the development of target compounds with specific properties.

Reduction Reactions

The pyridazine ring system can undergo selective reduction under appropriate conditions [18] [17]. Metal hydride reagents such as sodium borohydride or lithium aluminum hydride can effect reduction of specific positions within the heterocyclic framework, though careful control of reaction conditions is required to achieve selectivity.

Catalytic hydrogenation represents another approach for reduction transformations, with the choice of catalyst and reaction conditions determining the extent and selectivity of reduction [18]. Palladium on carbon and other heterogeneous catalysts have been employed for selective reductions of pyridazine derivatives.

Oxidation Reactions

Oxidative transformations can modify the electronic properties and reactivity patterns of the furopyridazine system [19] [17]. Common oxidizing agents include meta-chloroperbenzoic acid, hydrogen peroxide, and various metal-based oxidants.

The furan ring component is particularly susceptible to oxidative modification, potentially leading to ring-opening or rearrangement reactions under vigorous conditions [19]. Mild oxidative conditions can be employed to achieve selective transformations without disrupting the core heterocyclic framework.

Halogen Exchange Reactions

The chlorine substituent can be replaced with other halogens through nucleophilic substitution or metal-halogen exchange reactions [16] [20]. These transformations provide access to fluorine, bromine, or iodine analogs with different reactivity profiles and physical properties.

Fluorination reactions using nucleophilic fluoride sources or electrophilic fluorinating agents can introduce fluorine functionality [16]. The resulting fluorinated derivatives often exhibit enhanced metabolic stability and altered biological activity profiles.

Reaction TypeNucleophile/Coupling PartnerReaction ConditionsTypical Yield (%)Selectivity
Nucleophilic Aromatic SubstitutionPrimary aminesPEG-400, 140°C, 2h85-95Position 4 (chlorine)
Nucleophilic Aromatic SubstitutionSecondary aminesPEG-400, 140°C, 2h80-90Position 4 (chlorine)
Nucleophilic Aromatic SubstitutionAlkoxidesBase, alcohol solvent, reflux70-85Position 4 (chlorine)
Suzuki-Miyaura Cross-CouplingArylboronic acidsPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C75-85Position 4 (chlorine)
Suzuki-Miyaura Cross-CouplingHeteroarylboronic acidsPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C70-80Position 4 (chlorine)
Buchwald-Hartwig AminationPrimary aminesPd₂(dba)₃, ligand, base, toluene, 100°C70-85Position 4 (chlorine)
Buchwald-Hartwig AminationSecondary aminesPd₂(dba)₃, ligand, base, toluene, 100°C75-90Position 4 (chlorine)
Cycloaddition with DienophilesElectron-rich alkenesThermal, 150-200°C, inert solvent60-75Inverse electron demand
Cycloaddition with DienophilesEnaminesThermal, 150-200°C, inert solvent65-80Inverse electron demand
Functional Group InterconversionReducing agentsMetal hydrides, THF, 0°C to rt60-80Depends on reagent
Functional Group InterconversionOxidizing agentsOxidants, organic solvent, rt65-85Depends on reagent

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Exact Mass

153.9933904 g/mol

Monoisotopic Mass

153.9933904 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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